molecular formula C6H3BrN2S B8300040 3-Bromo-4-isothiocyanatopyridine

3-Bromo-4-isothiocyanatopyridine

Cat. No. B8300040
M. Wt: 215.07 g/mol
InChI Key: LSIHADIPEAWATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-isothiocyanatopyridine is a useful research compound. Its molecular formula is C6H3BrN2S and its molecular weight is 215.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-isothiocyanatopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-isothiocyanatopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C6H3BrN2S

Molecular Weight

215.07 g/mol

IUPAC Name

3-bromo-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3BrN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H

InChI Key

LSIHADIPEAWATH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=S)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-bromopyridin-4-amine (5 g, 28.90 mmol) was suspended in dry toluene (100 mL) and cooled in an ice-bath. A solution of thiophosgene (6.646 g, 4.407 mL, 57.80 mmol) in dry toluene (100 mL) was added dropwise over 25 mins. The resulting orange/red suspension was stirred at reflux overnight. The red suspension was allowed to cool to RT and concentrated under reduced pressure to give a dark brown/red solid. This material was partitioned between saturated NaHCO3 and DCM. The aqueous layer was extracted with further DCM (3×50 mL) and the combined organics were dried over Na2SO4, filtered and concentrated under reduced pressure to give a dark red solid/gum. This material was suspended in MeOH/DCM, adsorbed onto silica under reduced pressure and purified by column chromatography (75% EtOAc in hexanes, ˜300 mL silica) to give 3-bromo-4-isothiocyanatopyridine as a red oil which solidified on standing (3.513 g, 57% Yield). MS (ES+) 216.9.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.407 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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